3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)
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Overview
Description
1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis-: is a chemical compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol . It is characterized by the presence of a 1,3-phenylenebis(oxy) group linked to two 1,2-propanediol units. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- typically involves the reaction of 1,3-phenylenebis(oxy) with 1,2-propanediol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of polymers and other advanced materials .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It is also used in the development of biochemical assays .
Medicine: It is investigated for its role in enhancing the solubility and stability of active pharmaceutical ingredients .
Industry: Industrially, 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- is used in the production of resins, coatings, and adhesives. It is also employed in the manufacture of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
1,3-Propanediol: A related compound with similar structural features but different functional groups.
1,2-Propanediol: Another similar compound with variations in the positioning of hydroxyl groups.
Uniqueness: 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- is unique due to its specific arrangement of the 1,3-phenylenebis(oxy) group and the two 1,2-propanediol units. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
7324-53-0 |
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Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H18O6/c13-5-9(15)7-17-11-2-1-3-12(4-11)18-8-10(16)6-14/h1-4,9-10,13-16H,5-8H2 |
InChI Key |
PKNQCLIOQMEQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CO)O)OCC(CO)O |
Origin of Product |
United States |
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